This compound is synthesized from 6-chloropurine and ribose derivatives through various chemical reactions that involve protecting groups and selective substitutions. It falls under the category of nucleoside analogs, which are often used in medicinal chemistry to develop drugs that can interfere with nucleic acid metabolism or mimic natural nucleosides.
The synthesis of 1-(6-Chloro-9H-purin-9-yl)-1-deoxy-N-methyl-2,3-O-isopropylidene-beta-D-ribofuranuronamide involves several key steps:
The detailed procedures often involve multiple purification steps, including column chromatography to isolate desired products from by-products and unreacted materials .
The molecular structure of 1-(6-Chloro-9H-purin-9-yl)-1-deoxy-N-methyl-2,3-O-isopropylidene-beta-D-ribofuranuronamide can be described as follows:
The compound's three-dimensional conformation is crucial for its interaction with biological targets, particularly adenosine receptors .
This compound can undergo various chemical reactions typical for nucleoside analogs:
These reactions are essential for modifying the pharmacological properties of the compound .
The mechanism of action for 1-(6-Chloro-9H-purin-9-yl)-1-deoxy-N-methyl-2,3-O-isopropylidene-beta-D-ribofuranuronamide primarily involves its interaction with adenosine receptors (A1, A2A). Upon binding to these receptors, it mimics adenosine's effects, influencing various physiological responses such as vasodilation, neurotransmission modulation, and anti-inflammatory effects.
The specific binding affinity and efficacy at different receptor subtypes can be fine-tuned through structural modifications, which are guided by structure-affinity relationship studies .
The physical and chemical properties of this compound include:
These properties are crucial for determining the formulation and delivery methods for therapeutic applications .
1-(6-Chloro-9H-purin-9-yl)-1-deoxy-N-methyl-2,3-O-isopropylidene-beta-D-ribofuranuronamide has several scientific applications:
The compound 1-(6-Chloro-9H-purin-9-yl)-1-deoxy-N-methyl-2,3-O-isopropylidene-β-D-ribofuranuronamide (CAS #152918-47-3) follows systematic IUPAC conventions for nucleoside derivatives. Its name explicitly defines:
X-ray crystallography reveals a locked sugar pucker conformation due to the isopropylidene bridge, stabilizing the ribose in the North conformation (C3'-endo). This preorganizes the molecule for receptor binding. NMR studies (¹H/¹³C) in CDCl₃ or DMSO-d₆ show characteristic signals:
Table 1: Comparative Structural Data for Ribofuranuronamide Derivatives
Compound | CAS # | Formula | MW (g/mol) | Density (g/cm³) |
---|---|---|---|---|
Keyword compound | 152918-47-3 | C₁₄H₁₆ClN₅O₄ | 353.76 | 1.74 |
Ribofuranuronoyl chloride analog | 104940-65-0 | C₁₃H₁₂Cl₂N₄O₄ | 359.16 | 1.87 |
6-Chloropurine-9-ribofuranoside (protected) | 39824-26-5 | C₁₃H₁₅ClN₄O₄ | 326.74 | 1.79 |
The 2,3-O-isopropylidene group confers kinetic stability by blocking ribose ring opening and undesired side reactions. This acetonide:
The 6-chloro group on purine is a versatile leaving group that facilitates nucleophilic displacement. Key impacts:
Table 2: Bioactive Derivatives Synthesized from the Keyword Compound
Derivative Modification | Biological Target | Key Activity | Source |
---|---|---|---|
6-((Hetero)arylcarbonyl)hydrazino | hA₂B adenosine receptor | Potent agonist (EC₅₀: nanomolar range) | [2] |
N6-(p-Sulfonamidophenyl)urea | Rat A₃ adenosine receptor | High affinity (Kᵢ = 9 nM), selectivity | [7] |
2-Chloro-6-(arylcarbamoyl) | hA₂B adenosine receptor | Agonist (EC₅₀: 7.3–360 nM) | [10] |
Concluding Remarks
This compound exemplifies how strategic functionalization (isopropylidene protection, chloro-purine modification) enables precise tuning of nucleoside properties for drug discovery. Its role as a synthetic intermediate for adenosine receptor agonists highlights its significance in medicinal chemistry [2] [7] [10].
CAS No.:
CAS No.: 185955-34-4
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0